N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
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Description
N-(ISOQUINOLIN-5-YL)-4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histamine H3 Receptor Antagonists
- Benzamide derivatives, including compounds related to N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, have shown potent binding affinity towards H3 receptors in vitro. These compounds have been synthesized and tested for their efficacy, revealing promising results in preliminary Structure-Activity Relationship (SAR) studies, functional activity, pharmacokinetic profile, and efficacy profile (Nirogi et al., 2016).
Orexin Receptor Antagonists
- Studies on benzamide derivatives like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) demonstrate their potential as orexin receptor antagonists. These compounds are under development for treating insomnia, with detailed pharmacokinetic profiles and metabolite characterization (Renzulli et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
- Novel piperazine substituted naphthalimide compounds, which include structural elements similar to N-(isoquinolin-5-yl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, exhibit unique luminescent properties. These properties are significant for applications in pH probing and demonstrate the potential for fluorescence quenching via photo-induced electron transfer (Gan et al., 2003).
Antipsychotic Potential
- Heterocyclic carboxamides, related to the chemical structure of interest, have been evaluated as potential antipsychotic agents. These compounds show promising binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Their in vivo activities, particularly in antagonizing apomorphine-induced responses in mice, suggest potential therapeutic applications in antipsychotic medication (Norman et al., 1996).
Properties
IUPAC Name |
N-isoquinolin-5-yl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16-8-9-17(14-21(16)29(27,28)25-12-3-2-4-13-25)22(26)24-20-7-5-6-18-15-23-11-10-19(18)20/h5-11,14-15H,2-4,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJNTWECDSKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.